Acamprosate calcium
Overview
Description
Acamprosate Calcium is a prescription medication that helps people who are dependent on alcohol to abstain from drinking it . It is used along with psychosocial support and helps to prevent the cravings and urge to drink alcohol that people with alcohol use disorder experience . It’s thought that it primarily works by decreasing the excessive excitation that accompanies alcohol dependence .
Synthesis Analysis
The preparation of Acamprosate Calcium is generally based on a three-step process . A direct, scalable, one-pot procedure for the preparation of calcium acamprosate has been developed . This entails the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution, followed by in situ cation exchange by addition of calcium chloride at controlled pH .
Molecular Structure Analysis
Acamprosate Calcium has the molecular formula C10H20CaN2O8S2 . The molecular structure is related to biologically active amino acids such as Taurine (NH2-CH2-CH2-SO3H), Gamma-aminobutyric acid (GABA), (NH-CH2-CH2-CH2-COOH) .
Scientific Research Applications
Acamprosate reduces postsynaptic potentials in rat neocortex by affecting excitatory amino acid receptors, suggesting its role in lowering neuronal excitability without altering membrane potential or action potential characteristics (Zeise et al., 1993).
In a rat model, Acamprosate reduced alcohol intake following alcohol deprivation, implying its potential in treating alcoholism (Spanagel et al., 1996).
Acamprosate has been observed to diminish ethanol intake and ethanol-stimulated mesolimbic dopamine release in rats, which might contribute to its efficacy in reducing alcohol craving (Olive et al., 2002).
It specifically reduces ethanol consumption without affecting sucrose intake in rats, indicating a selective effect on alcohol-related behaviors (Czachowski et al., 2001).
Chronic Acamprosate administration eliminates the alcohol deprivation effect in rats, further underscoring its utility in alcoholism treatment (Heyser et al., 1998).
Acamprosate might interact with both the glutamatergic and GABAergic systems, particularly enhancing N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission while inhibiting presynaptic GABA(B) receptors in nucleus accumbens neurons (Berton et al., 1998).
The compound also attenuates cocaine- and cue-induced reinstatement of cocaine-seeking behavior in rats, suggesting its potential application in treating cocaine addiction (Bowers et al., 2007).
Acamprosate's efficacy in alcohol-dependent patients has been validated in numerous clinical trials, indicating its significant role in alcohol dependence treatment (Mason & Ownby, 2000).
Safety And Hazards
Future Directions
Acamprosate Calcium is currently used for the maintenance of abstinence from alcohol in patients with alcohol dependence who are abstinent at treatment initiation . Future research directions include further understanding of the precise mechanism of action of Acamprosate , and improving the rates of adherence reported in randomised controlled clinical trials of Acamprosate .
properties
IUPAC Name |
calcium;3-acetamidopropane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVGWDNTAWHSKI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CaN2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77337-76-9 (Parent) | |
Record name | Acamprosate calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047529 | |
Record name | 1-Propanesulfonic acid, 3-(acetylamino)-, calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acamprosate calcium | |
CAS RN |
77337-73-6 | |
Record name | Acamprosate calcium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077337736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acamprosate calcium | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanesulfonic acid, 3-(acetylamino)-, calcium salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium(2+) 3-(acetylamino)propanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACAMPROSATE CALCIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59375N1D0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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